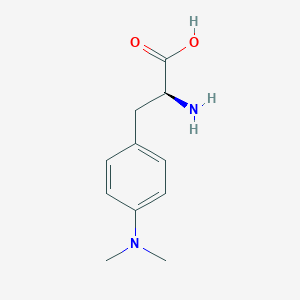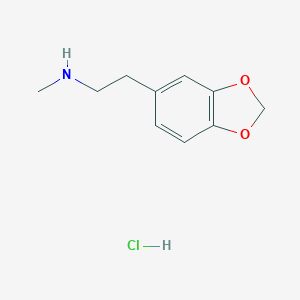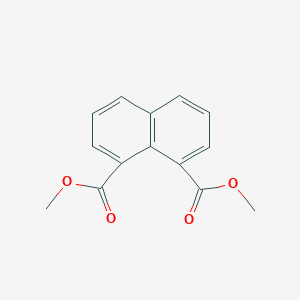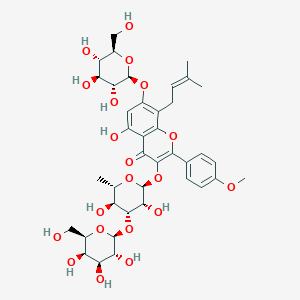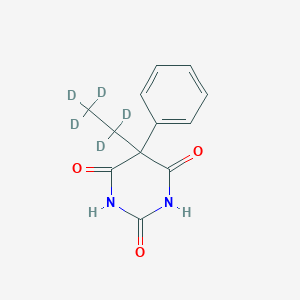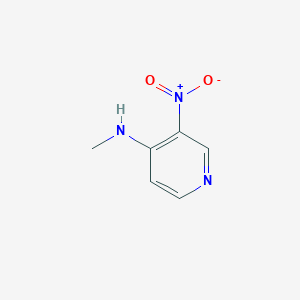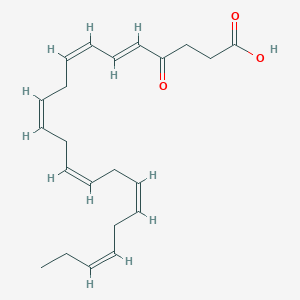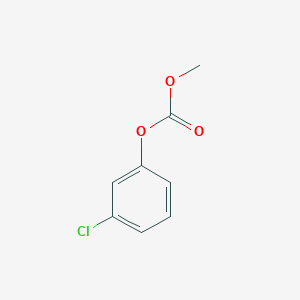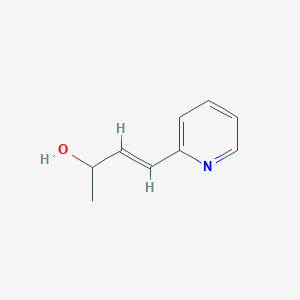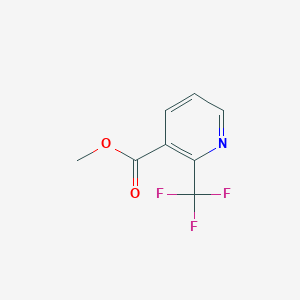![molecular formula C10H11N3O B163136 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 132874-67-0](/img/structure/B163136.png)
5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, also known as IQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQ-1 is a heterocyclic organic compound that contains an imidazoquinolinone ring system.
Wissenschaftliche Forschungsanwendungen
5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
In immunology, 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been shown to enhance the immune response by increasing the production of cytokines, which are important signaling molecules involved in immune regulation. 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has also been shown to activate dendritic cells, which are important antigen-presenting cells involved in the initiation of immune responses.
In neuroscience, 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been shown to enhance the survival and differentiation of neural stem cells, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have anti-cancer effects and to enhance the immune response.
Biochemical and Physiological Effects
5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the enhancement of the immune response, and the promotion of neural stem cell survival and differentiation. 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species, which are involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is its high potency and specificity, making it a valuable tool for studying the Wnt/β-catenin signaling pathway. 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is also relatively easy to synthesize and has a high yield. However, one of the limitations of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Zukünftige Richtungen
There are many potential future directions for the study of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. One area of interest is the development of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one in combination with other drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one and its potential applications in various fields.
Conclusion
In conclusion, 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a promising compound with potential applications in various fields, including cancer research, immunology, and neuroscience. Its high potency and specificity make it a valuable tool for studying the Wnt/β-catenin signaling pathway. However, further studies are needed to fully understand its mechanism of action, safety, and toxicity profile. The development of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives with improved solubility and pharmacokinetic properties may also open up new avenues for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
132874-67-0 |
|---|---|
Produktname |
5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one |
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
10-amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C10H11N3O/c11-7-4-6-2-1-3-8-9(6)13(5-7)10(14)12-8/h1-3,7H,4-5,11H2,(H,12,14) |
InChI-Schlüssel |
WZANXVXLOKIMAM-UHFFFAOYSA-N |
SMILES |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
Kanonische SMILES |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
Synonyme |
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5-amino-5,6-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

